molecular formula C8H7NO3 B2721601 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1783742-44-8

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B2721601
CAS No.: 1783742-44-8
M. Wt: 165.148
InChI Key: ACLPXHIBSCDLOU-UHFFFAOYSA-N
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Description

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a solvent like butanone . Another method involves microwave irradiation in solvent-free conditions, which has been shown to be a convenient, rapid, and high-yielding protocol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and solvent-free conditions suggests potential for scalable and environmentally friendly industrial processes.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific inhibitory activity against human DNA topoisomerase I, which is not commonly observed in other benzoxazine derivatives. This makes it a promising candidate for the development of novel anticancer agents .

Properties

IUPAC Name

7-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-2-1-5-4-9-8(11)12-7(5)3-6/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLPXHIBSCDLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783742-44-8
Record name 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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